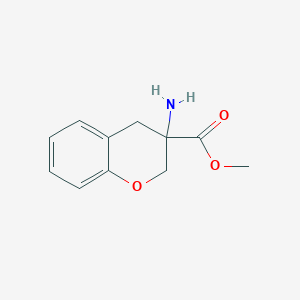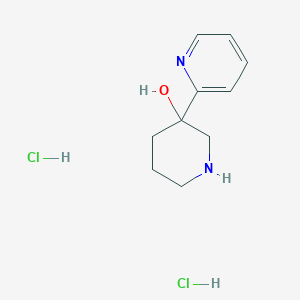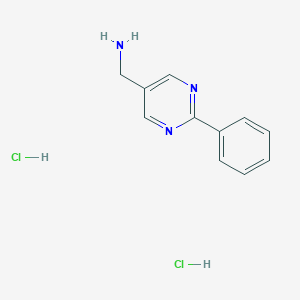
5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride, also known as 5-MOP, is an organic compound belonging to the family of pyridine derivatives. It is a white crystalline solid with a molecular formula of C7H9ClN2O and a molecular weight of 174.6 g/mol. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of a number of other compounds.
Wirkmechanismus
The mechanism of action of 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to interact with receptors and other proteins involved in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride are not well understood. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. It has also been shown to interact with certain receptors and other proteins involved in the regulation of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively non-toxic and has a low vapor pressure. However, its mechanism of action is not fully understood, and it has limited solubility in water.
Zukünftige Richtungen
Future research on 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies should explore its potential applications in drug development, agrochemicals, and other fields. Additionally, further research should focus on optimizing the synthesis of 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride to make it more efficient and cost-effective. Finally, further research should explore the potential for using 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride in combination with other compounds to produce novel compounds with unique properties.
Synthesemethoden
The synthesis of 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride is typically achieved through a multi-step process. The first step is the reaction of aniline with methanesulfonyl chloride in the presence of a base, such as sodium hydroxide, to produce the intermediate 5-methoxy-2-(1H-pyrrol-1-yl)aniline sulfoxide. This intermediate is then reacted with hydrochloric acid to produce 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride is a useful compound for scientific research in a variety of fields. It has been used in studies of the structure and function of enzymes, as well as in studies of the mechanism of action of drugs. It has also been used in studies of the structure and function of proteins and DNA. In addition, 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride has been used in studies of the mechanism of action of hormones and other signaling molecules.
Eigenschaften
IUPAC Name |
5-methoxy-2-pyrrol-1-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-14-9-4-5-11(10(12)8-9)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSRGRFYONYSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)



![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)




![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)


